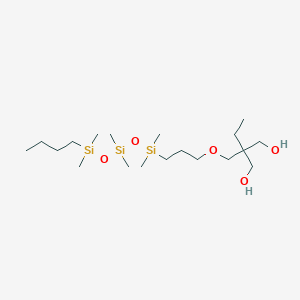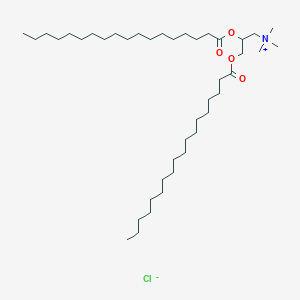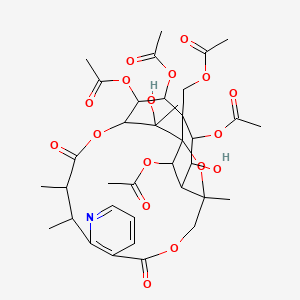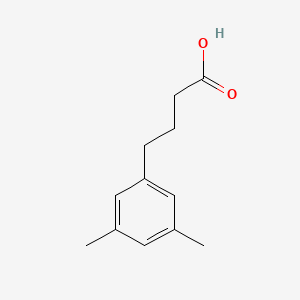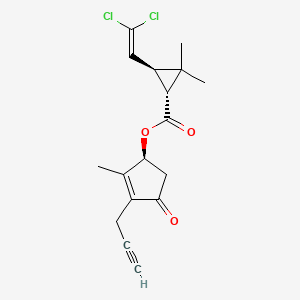
2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a bromo-chlorophenoxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring with four methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo-chlorophenoxy group, phenyl ring, and dioxaborolane ring would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromo-chlorophenoxy group could potentially undergo substitution reactions, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-chlorophenoxy group might increase its reactivity, while the dioxaborolane ring could potentially influence its stability .Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Optical Properties
- A study by Fischer, Baier, and Mecking (2013) explored the use of certain boron-containing compounds, closely related to the chemical , in the creation of nanoparticles. These nanoparticles, formed from amphiphilic block copolymers, exhibited bright fluorescence emission, which could be tuned for different wavelengths. This suggests potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Organometallic and Organic Compounds
- Spencer et al. (2002) synthesized derivatives similar to the given compound, demonstrating their potential as inhibitors against serine proteases. This hints at the compound's utility in biochemical research and drug discovery (Spencer et al., 2002).
- Das et al. (2015) developed novel dioxaborolane derivatives for potential use in creating new materials for LCD technology and explored their therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Chemical Structure and Theoretical Studies
- Huang et al. (2021) conducted a detailed study on the structure of boric acid ester intermediates, similar to the requested compound, using X-ray diffraction and DFT calculations. This research provides insights into the physicochemical properties and potential applications of such compounds in various fields (Huang et al., 2021).
Fluorescence and Imaging Applications
- Nie et al. (2020) designed a derivative of the compound for sensitive detection of hydrogen peroxide in living cells, showcasing its potential in biomedical imaging and diagnostics (Nie et al., 2020).
Catalysis in Polymer Synthesis
- Research by Liversedge et al. (2006) and Yokoyama et al. (2007) demonstrated the application of similar compounds in the polymerization of specific monomers, highlighting its role in the synthesis of novel polymers (Liversedge et al., 2006), (Yokoyama et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. One such reaction could be free radical bromination, a type of substitution reaction . In this reaction, a hydrogen atom in the compound is replaced by a bromine atom, resulting in a change in the compound’s structure and properties .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor for a particular enzyme, it could reduce the enzyme’s activity, thereby affecting the cellular processes that depend on that enzyme .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s interaction with its targets, while others might cause it to degrade or lose its activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOPXICCJLLORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125289 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2246646-61-5 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2246646-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



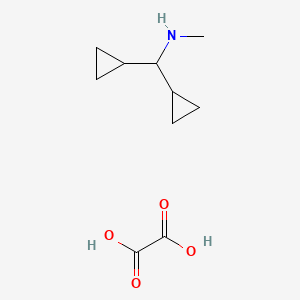
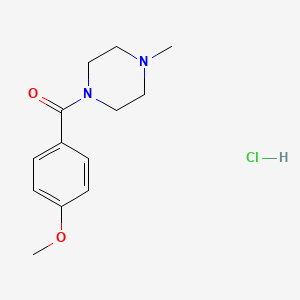
![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
